molecular formula C17H27N3O4S2 B1683596 N-[2-[[(2R,11bS)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]-methylsulfonylamino]ethyl]methanesulfonamide CAS No. 95669-35-5

N-[2-[[(2R,11bS)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]-methylsulfonylamino]ethyl]methanesulfonamide

Cat. No.: B1683596
CAS No.: 95669-35-5
M. Wt: 401.5 g/mol
InChI Key: VSQCTWPNMPWYSD-WBVHZDCISA-N
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Description

Chemical Reactions Analysis

WY 27127 undergoes various chemical reactions, primarily involving its interaction with adrenergic receptors. It acts as an antagonist at alpha-2 adrenergic receptors, blocking the effects of agonists like clonidine. The compound does not show significant antagonist actions at other receptors such as 5-hydroxytryptamine, muscarinic, presynaptic dopamine, histamine, or beta-1 adrenergic receptors .

Scientific Research Applications

WY 27127 has been extensively studied in pharmacological research. Its primary application is in the study of adrenergic receptors, particularly alpha-2 adrenergic receptors. It has been used to investigate the physiological and pharmacological roles of these receptors in various tissues, including the vas deferens and pulmonary arteries. The compound’s selectivity for alpha-2 over alpha-1 adrenergic receptors makes it a valuable tool in research focused on adrenergic signaling pathways .

Mechanism of Action

WY 27127 exerts its effects by binding to alpha-2 adrenergic receptors and blocking the action of agonists. This antagonistic action prevents the usual physiological responses mediated by these receptors, such as the inhibition of neurotransmitter release. The compound’s selectivity for alpha-2 adrenergic receptors over alpha-1 adrenergic receptors is due to its weaker antagonistic action at alpha-1 receptors .

Comparison with Similar Compounds

WY 27127 is often compared with idazoxan, another alpha-2 adrenergic receptor antagonist. Both compounds are equipotent at alpha-2 adrenergic receptors, but idazoxan is significantly more potent at alpha-1 adrenergic receptors. This difference in selectivity makes WY 27127 more suitable for studies specifically targeting alpha-2 adrenergic receptors without significant interference from alpha-1 receptor antagonism .

Similar Compounds:
  • Idazoxan
  • Yohimbine
  • Rauwolscine
  • Corynanthine

These compounds share similar pharmacological profiles but differ in their selectivity and potency at various adrenergic receptors .

Properties

CAS No.

95669-35-5

Molecular Formula

C17H27N3O4S2

Molecular Weight

401.5 g/mol

IUPAC Name

N-[2-[[(2R,11bS)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]-methylsulfonylamino]ethyl]methanesulfonamide

InChI

InChI=1S/C17H27N3O4S2/c1-25(21,22)18-9-12-20(26(2,23)24)15-8-11-19-10-7-14-5-3-4-6-16(14)17(19)13-15/h3-6,15,17-18H,7-13H2,1-2H3/t15-,17+/m1/s1

InChI Key

VSQCTWPNMPWYSD-WBVHZDCISA-N

Isomeric SMILES

CS(=O)(=O)NCCN([C@@H]1CCN2CCC3=CC=CC=C3[C@@H]2C1)S(=O)(=O)C

SMILES

CS(=O)(=O)NCCN(C1CCN2CCC3=CC=CC=C3C2C1)S(=O)(=O)C

Canonical SMILES

CS(=O)(=O)NCCN(C1CCN2CCC3=CC=CC=C3C2C1)S(=O)(=O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Wy 27127;  Wy27127;  Wy-27127

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-[[(2R,11bS)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]-methylsulfonylamino]ethyl]methanesulfonamide
Reactant of Route 2
N-[2-[[(2R,11bS)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]-methylsulfonylamino]ethyl]methanesulfonamide
Reactant of Route 3
N-[2-[[(2R,11bS)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]-methylsulfonylamino]ethyl]methanesulfonamide
Reactant of Route 4
Reactant of Route 4
N-[2-[[(2R,11bS)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]-methylsulfonylamino]ethyl]methanesulfonamide
Reactant of Route 5
N-[2-[[(2R,11bS)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]-methylsulfonylamino]ethyl]methanesulfonamide
Reactant of Route 6
N-[2-[[(2R,11bS)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]-methylsulfonylamino]ethyl]methanesulfonamide

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